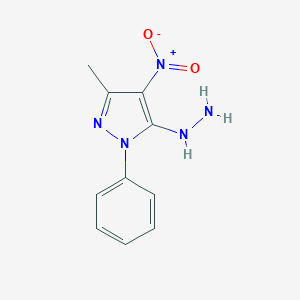
5-hydrazino-4-nitro-3-methyl-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydrazino-4-nitro-3-methyl-1-phenyl-1H-pyrazole is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. Researchers have studied its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of 5-hydrazino-4-nitro-3-methyl-1-phenyl-1H-pyrazole is not well understood. However, studies have shown that it can interact with metal ions, such as copper and iron, and form complexes. These complexes may have potential applications in catalysis and other chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-hydrazino-4-nitro-3-methyl-1-phenyl-1H-pyrazole have not been extensively studied. However, studies have shown that it can inhibit the growth of cancer cells in vitro. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-hydrazino-4-nitro-3-methyl-1-phenyl-1H-pyrazole in lab experiments is its potential as a reagent in the synthesis of other compounds. However, its mechanism of action and physiological effects are not well understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 5-hydrazino-4-nitro-3-methyl-1-phenyl-1H-pyrazole. One direction is to study its mechanism of action and its interactions with metal ions in more detail. Another direction is to investigate its potential applications in the development of new drugs. Additionally, further research is needed to understand its biochemical and physiological effects and its potential as an antioxidant.
Métodos De Síntesis
Several methods have been used to synthesize 5-hydrazino-4-nitro-3-methyl-1-phenyl-1H-pyrazole. One of the most common methods involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with nitric acid and acetic anhydride to produce the nitro derivative. The nitro derivative is then reduced using hydrazine hydrate to obtain the hydrazino derivative.
Aplicaciones Científicas De Investigación
5-hydrazino-4-nitro-3-methyl-1-phenyl-1H-pyrazole has potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as pyrazole-based ligands for metal complexes. It has also been studied for its potential use in the development of new drugs.
Propiedades
Fórmula molecular |
C10H11N5O2 |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
(5-methyl-4-nitro-2-phenylpyrazol-3-yl)hydrazine |
InChI |
InChI=1S/C10H11N5O2/c1-7-9(15(16)17)10(12-11)14(13-7)8-5-3-2-4-6-8/h2-6,12H,11H2,1H3 |
Clave InChI |
MIIKQEHMGFHNGR-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NN)C2=CC=CC=C2 |
SMILES canónico |
CC1=NN(C(=C1[N+](=O)[O-])NN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one](/img/structure/B232347.png)
![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)

![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)



![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)